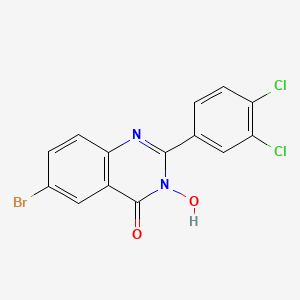

6-bromo-2-(3,4-diclorofenil)-3-hidroxi-4(3H)-quinazolinona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, two chlorine atoms at the 3rd and 4th positions of the phenyl ring, and a hydroxyl group at the 3rd position of the quinazolinone core.

Aplicaciones Científicas De Investigación

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are often studied for potential therapeutic uses because of their diverse biological activities. This compound has a bromine atom at the 6th position, two chlorine atoms at the 3rd and 4th positions of the phenyl ring, and a hydroxyl group at the 3rd position of the quinazolinone core.

Scientific Research Applications

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone has applications in chemistry, biology, medicine, and industry.

Chemistry Quinazolinone is used as a building block for synthesizing more complex molecules.

Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties. In fact, various quinazolinone derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory properties . For example, researchers synthesized new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives and found that several compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs .

Medicine It is being investigated for potential therapeutic applications, especially in developing new drugs.

Industry It is used to develop new materials and chemical processes.

Properties

Some key properties of 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone include:

- IUPAC Name: 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one

- InChI: InChI=1S/C14H7BrCl2N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H

- InChI Key: PMFFCVWKEJWRJR-UHFFFAOYSA-N

- Canonical SMILES: C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl)Cl

- Molecular Formula: C14H7BrCl2N2O2

- Molecular Weight: 386.0 g/mol

Chemical Reactions

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo different chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

- Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-aminobenzamide and 3,4-dichlorobenzoyl chloride.

Formation of Quinazolinone Core: The reaction between 6-bromo-2-aminobenzamide and 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine leads to the formation of the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a quinazolinone derivative with a carbonyl group.

Reduction: Formation of dehalogenated quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface.

Affecting Cellular Pathways: Influencing various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine: A compound with a similar structure but different core.

6-Bromo-2-(3,4-dichlorophenyl)-4H-pyrano[2,3-b]pyridine: Another structurally related compound with a pyrano ring.

Uniqueness

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its biological activity and chemical reactivity .

Actividad Biológica

6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this specific quinazolinone derivative, highlighting its cytotoxic, antibacterial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a bromine atom, two chlorine atoms, and a hydroxyl group, which contribute to its biological activity.

1. Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone can inhibit cell proliferation in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating potent anticancer properties. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These findings suggest that the presence of halogen substituents enhances the anticancer activity of quinazolinone derivatives .

2. Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. The compound has shown considerable activity against both bacterial and fungal strains. In vitro studies indicate that it possesses superior antibacterial effects compared to antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Less effective |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine and chlorine enhances antibacterial efficacy .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, quinazolinone derivatives have been explored for additional pharmacological activities:

- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Anticonvulsant : Certain studies indicate anticonvulsant properties, suggesting a broader therapeutic potential.

- Antidiabetic : Preliminary research indicates that these compounds may inhibit enzymes related to glucose metabolism, presenting a potential avenue for diabetes management .

Case Studies

Several case studies highlight the effectiveness of quinazolinone derivatives in clinical settings:

- Case Study on Anticancer Effects : A study evaluated the effects of a series of quinazolinones on MCF-7 cells and found that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents.

- Antimicrobial Efficacy : Another study reported the synthesis of novel quinazolinone derivatives, which were tested against resistant strains of bacteria, demonstrating promising results that could lead to new antibiotic therapies.

Propiedades

IUPAC Name |

6-bromo-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFFCVWKEJWRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.